molecular formula C11H9BrN2O2 B11841969 Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate

Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate

Cat. No.: B11841969
M. Wt: 281.10 g/mol
InChI Key: IXASQCVGFUTHFC-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 3rd position and an ethyl ester group at the 2nd position of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-1,8-naphthyridine-2-carboxylate typically involves multicomponent reactions (MCRs) or metal-catalyzed synthesis. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a brominating agent like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) .

Industrial Production Methods: Industrial production often employs eco-friendly and atom-economical approaches. For instance, the Friedländer synthesis using green strategies or hydroamination of terminal alkynes followed by Friedländer cyclization are popular methods .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted naphthyridines, while cycloaddition reactions can produce fused ring systems .

Scientific Research Applications

Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1,8-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the bromine atom and the ethyl ester group allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

ethyl 3-bromo-1,8-naphthyridine-2-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-8(12)6-7-4-3-5-13-10(7)14-9/h3-6H,2H2,1H3

InChI Key

IXASQCVGFUTHFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC=NC2=N1)Br

Origin of Product

United States

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